molecular formula C11H13BrN4O4 B12819573 6-Bromotubercidin

6-Bromotubercidin

Cat. No.: B12819573
M. Wt: 345.15 g/mol
InChI Key: KKSZEMHICOMLHV-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromotubercidin is a halogenated derivative of tubercidin, an adenosine analog. It is characterized by the substitution of a bromine atom at the sixth position of the tubercidin molecule. This compound is known for its potent biological activities, including its role as an inhibitor of RNA synthesis in eukaryotic cells .

Preparation Methods

6-Bromotubercidin can be synthesized through the halogenation of tubercidin. The reaction involves the use of N-bromosuccinimide in dimethylformamide (DMF) as the solvent. When buffered with potassium acetate, the major product is this compound

Chemical Reactions Analysis

6-Bromotubercidin undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination and potassium acetate as a buffer . The major products formed from these reactions are typically halogenated derivatives of tubercidin.

Scientific Research Applications

6-Bromotubercidin has several scientific research applications:

Comparison with Similar Compounds

6-Bromotubercidin is similar to other halogenated derivatives of tubercidin, such as 5-bromotubercidin and 5,6-dibromotubercidin . These compounds share similar inhibitory effects on RNA synthesis but differ in their specific halogenation patterns. The uniqueness of this compound lies in its specific substitution at the sixth position, which may confer distinct biological activities compared to its analogs.

Similar compounds include:

Properties

Molecular Formula

C11H13BrN4O4

Molecular Weight

345.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-6-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13BrN4O4/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI Key

KKSZEMHICOMLHV-IOSLPCCCSA-N

Isomeric SMILES

C1=C(N(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br

Canonical SMILES

C1=C(N(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O)Br

Origin of Product

United States

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